molecular formula C24H21ClFN5OS B2486092 [4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298061-56-9

[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

Cat. No.: B2486092
CAS No.: 1298061-56-9
M. Wt: 481.97
InChI Key: SUOMYBXOQZXRNG-UHFFFAOYSA-N
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Description

[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a useful research compound. Its molecular formula is C24H21ClFN5OS and its molecular weight is 481.97. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as CRL-40,940 or flmodafinil, is a bisfluoro analog of modafinil . It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor .

Mode of Action

The compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling.

Pharmacokinetics

It is known that the compound’s bisfluoro analog structure may enhance its pharmacokinetic properties compared to modafinil and adrafinil

Result of Action

The molecular and cellular effects of the compound’s action primarily involve enhanced dopaminergic signaling. This can lead to increased wakefulness, improved cognitive function, and potential mood enhancement. Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5OS/c1-15-22(33-23(27-15)16-5-7-18(26)8-6-16)20-14-21(29-28-20)24(32)31-11-9-30(10-12-31)19-4-2-3-17(25)13-19/h2-8,13,20-21,28-29H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJQMEVANFDEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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